molecular formula C22H27N3O3S B2753922 4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide CAS No. 2097888-64-5

4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide

Cat. No.: B2753922
CAS No.: 2097888-64-5
M. Wt: 413.54
InChI Key: LZGHGVAAHVZSAQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of molecular and cellular effects.

Properties

IUPAC Name

4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-22(2,3)17-10-8-16(9-11-17)21(26)23-14-15-24-19-6-4-5-7-20(19)25(18-12-13-18)29(24,27)28/h4-11,18H,12-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGHGVAAHVZSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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